
Methyl 2-(4-cyano-2-fluorophenyl)acetate
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Overview
Description
Methyl 2-(4-cyano-2-fluorophenyl)acetate is an organic compound with the molecular formula C10H8FNO2 It is characterized by the presence of a cyano group and a fluorine atom attached to a phenyl ring, which is further connected to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-cyano-2-fluorophenyl)acetate typically involves the esterification of 2-(4-cyano-2-fluorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: 2-(4-cyano-2-fluorophenyl)acetic acid.
Reduction: Methyl 2-(4-aminomethyl-2-fluorophenyl)acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-cyano-2-fluorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-cyano-2-fluorophenyl)acetate largely depends on its chemical structure and the functional groups present. The cyano group can participate in various interactions with biological targets, while the fluorine atom can enhance the compound’s stability and bioavailability. The acetate group can facilitate the compound’s incorporation into larger molecular frameworks, thereby influencing its overall activity.
Comparison with Similar Compounds
- Methyl 2-(4-fluorophenyl)acetate
- Methyl 2-(4-cyano-2-chlorophenyl)acetate
- Methyl 2-(4-cyano-2-bromophenyl)acetate
Comparison: Methyl 2-(4-cyano-2-fluorophenyl)acetate is unique due to the presence of both a cyano group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds with different substituents. The fluorine atom, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-(4-cyano-2-fluorophenyl)acetate?
- Methodological Answer : The compound is typically synthesized via esterification of 2-(4-cyano-2-fluorophenyl)acetic acid with methanol using acid catalysis (e.g., concentrated H₂SO₄) under reflux conditions . Alternative routes include nucleophilic substitution reactions, where a halogen atom (e.g., Cl) on the phenyl ring is replaced by a cyano group using KCN or NaCN in polar aprotic solvents like DMF . Key parameters include temperature control (60–80°C) and reaction time (6–12 hours), monitored by TLC or HPLC for completion.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, with distinct signals for the ester methyl group (~3.7 ppm), fluorophenyl protons, and cyano-substituted aromatic carbons .
- 19F NMR : Confirms fluorine substitution patterns (chemical shifts typically –100 to –120 ppm) .
- IR Spectroscopy : Identifies ester C=O (~1740 cm⁻¹) and cyano C≡N (~2240 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Provides molecular ion ([M+H]⁺) and fragmentation patterns to verify molecular weight and structural motifs .
Q. What are the common chemical reactions involving this compound?
- Methodological Answer :
- Ester Hydrolysis : React with aqueous NaOH/EtOH to yield the carboxylic acid derivative, useful for further functionalization .
- Nucleophilic Aromatic Substitution : The fluorine atom at the 2-position can undergo substitution with amines or alkoxides under basic conditions .
- Reduction : Use LiAlH₄ to reduce the ester to a primary alcohol, enabling access to branched derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during cyano-group introduction?
- Methodological Answer :
- Catalyst Selection : Replace traditional KCN with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity and reduce side reactions like hydrolysis .
- Solvent Optimization : Use anhydrous DMF with molecular sieves to prevent moisture-induced degradation.
- Kinetic Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .
- Byproduct Analysis : Use GC-MS to identify and quantify impurities (e.g., unreacted starting material or dehalogenated byproducts) .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer :
- Single-Crystal XRD : Grow crystals via slow evaporation (e.g., in EtOAc/hexane) and refine structures using SHELXL . Key metrics include bond angles (C-F: ~118°) and torsion angles (ester group planarity) .
- DFT Calculations : Compare experimental data with computational models (e.g., Gaussian) to validate electronic effects of the cyano and fluorine groups .
- Polymorph Screening : Use differential scanning calorimetry (DSC) to identify stable crystalline forms, critical for reproducibility in biological assays .
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO vehicle) to reduce variability .
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain discrepancies in IC₅₀ values .
- SAR Analysis : Compare structural analogs (e.g., ortho- vs. para-fluoro derivatives) to isolate the impact of substituent positioning on activity .
Properties
IUPAC Name |
methyl 2-(4-cyano-2-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)5-8-3-2-7(6-12)4-9(8)11/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAXKUZXCQHXRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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